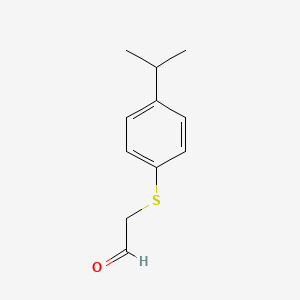
2-((4-Isopropylphenyl)thio)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Isopropylphenyl)thio)acetaldehyde is an organic compound with the molecular formula C11H14OS It is characterized by the presence of an isopropyl group attached to a phenyl ring, which is further connected to a thioacetaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Isopropylphenyl)thio)acetaldehyde typically involves the reaction of 4-isopropylthiophenol with acetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the thioacetaldehyde linkage. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is then purified through techniques such as distillation or crystallization to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-((4-Isopropylphenyl)thio)acetaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thio group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: 2-((4-Isopropylphenyl)thio)acetic acid.
Reduction: 2-((4-Isopropylphenyl)thio)ethanol.
Substitution: Various substituted thioacetaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4-Isopropylphenyl)thio)acetaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Methylphenyl)thio)acetaldehyde
- 2-((4-Ethylphenyl)thio)acetaldehyde
- 2-((4-Propylphenyl)thio)acetaldehyde
Uniqueness
2-((4-Isopropylphenyl)thio)acetaldehyde is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C11H14OS |
|---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
2-(4-propan-2-ylphenyl)sulfanylacetaldehyde |
InChI |
InChI=1S/C11H14OS/c1-9(2)10-3-5-11(6-4-10)13-8-7-12/h3-7,9H,8H2,1-2H3 |
InChI Key |
SSYDHFHGQOMFCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)SCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(Trifluoromethyl)pyrido[3,2-d]pyrimidine](/img/structure/B13649526.png)
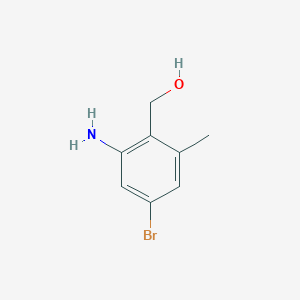
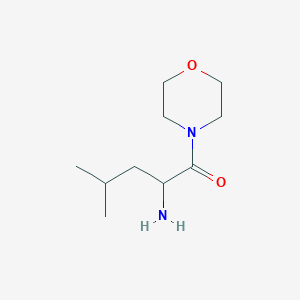
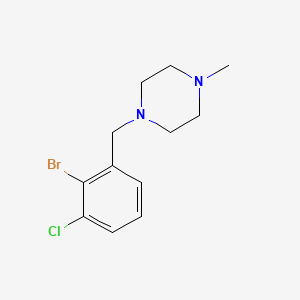
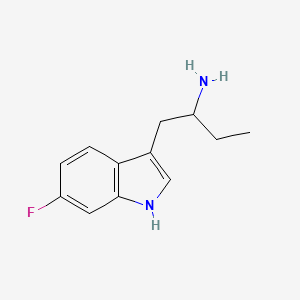
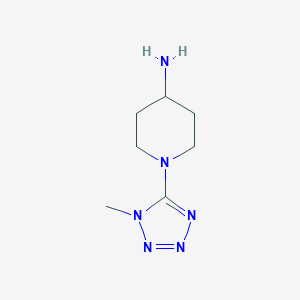
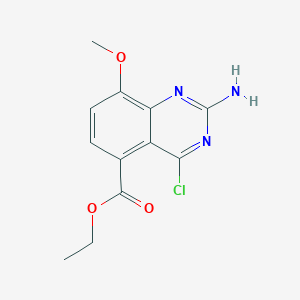
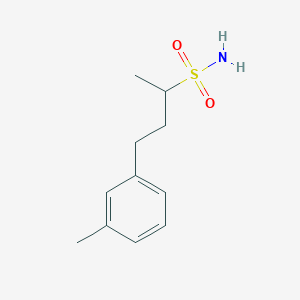
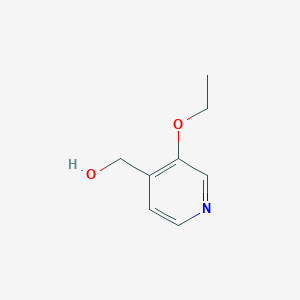

![5,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13649598.png)
